1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Description

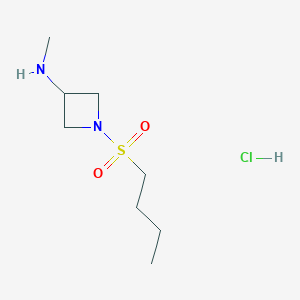

1-(Butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic organic compound featuring an azetidine core substituted with a methylamine group at the 3-position and a butylsulfonyl moiety at the 1-position. This structure combines a strained four-membered azetidine ring with a sulfonamide group, which is known to enhance metabolic stability and binding affinity in pharmacological contexts.

Physicochemical Properties (Inferred from Structural Analogs):

- Molecular Formula: Likely C₈H₁₇N₂O₂S·HCl (based on substituents).

- Molecular Weight: ~230–250 g/mol (estimated from similar compounds).

- Solubility: Expected to be soluble in polar solvents like DMSO and methanol, similar to N-methylazetidin-3-amine hydrochloride .

- Melting Point: Likely >100°C due to the ionic hydrochloride salt and sulfonyl group .

Properties

IUPAC Name |

1-butylsulfonyl-N-methylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-3-4-5-13(11,12)10-6-8(7-10)9-2;/h8-9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGQLCRYGSNUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

- S : Sulfur

Research indicates that this compound acts on various biological pathways, primarily through modulation of neurotransmitter receptors and potential anti-inflammatory effects. It has been noted for its interaction with the histamine H3 receptor, which plays a crucial role in neurotransmission and cognitive function .

Antagonistic Effects

The compound has demonstrated antagonistic properties against the histamine H3 receptor, suggesting its utility in treating cognitive deficits and mood disorders. Studies have shown that compounds targeting this receptor can ameliorate conditions such as depression and anxiety disorders by enhancing neurotransmitter release .

Anti-inflammatory Properties

In vitro studies have indicated that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property may be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies

Research Findings

- Cognitive Enhancement :

- Inflammation Reduction :

- Neurotransmitter Modulation :

Scientific Research Applications

Janus Kinase Inhibition

One of the primary applications of 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is as a Janus kinase (JAK) inhibitor. JAKs play a crucial role in the signaling pathways of several cytokines and growth factors, making them targets for treating inflammatory diseases and certain cancers. The compound has shown promising results in selectively inhibiting JAK1 and JAK2, which are implicated in various inflammatory conditions, including rheumatoid arthritis and psoriasis .

Anti-inflammatory Properties

The compound's ability to inhibit monoacylglycerol lipase (MAGL) suggests its potential as an anti-inflammatory agent. MAGL is involved in the hydrolysis of endocannabinoids, which modulate pain and inflammation. By inhibiting MAGL, this compound may reduce the production of pro-inflammatory eicosanoids, thereby alleviating symptoms related to inflammatory diseases .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inflammation plays a significant role. The inhibition of MAGL can lead to reduced neuroinflammation and potentially protect neuronal cells from damage .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific biological activities. For instance, modifications to the azetidine ring or the sulfonyl group can yield compounds with enhanced efficacy or selectivity against target enzymes or receptors .

Drug Development

In drug formulation studies, this compound has been explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for developing effective therapeutic agents that can be safely administered to patients .

Case Studies

Comparison with Similar Compounds

Azetidine Core Modifications

- Butylsulfonyl vs. Pyrroloquinoline (Compound 15): The butylsulfonyl group in the target compound may enhance metabolic stability compared to the bulky pyrroloquinoline-chlorobenzyl moiety in Compound 13. However, Compound 15’s planar tricyclic scaffold is critical for dual 5-HT6R/MAO-B activity, which the target compound likely lacks due to the absence of this feature .

- Butylsulfonyl vs.

Pharmacological Implications

- MAO-B Inhibition: N-Methylazetidin-3-amine hydrochloride (base structure) shows potent MAO-B inhibition (pIC₅₀ ~8.93). The addition of a butylsulfonyl group may alter this activity, as bulky substituents on azetidine are often detrimental to binding at serotonin receptors but beneficial for enzyme inhibition .

- 5-HT6R Antagonism: Compound 15’s 5-HT6R affinity (Ki = 17 nM) is attributed to its pyrroloquinoline core, which the target compound lacks. This suggests that this compound may have weaker 5-HT6R activity .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically proceeds through the following stages:

- Azetidine core construction or derivatization

- Introduction of the butylsulfonyl group at the nitrogen (N-1) position

- N-methylation of the azetidin-3-amine moiety

- Formation of the hydrochloride salt for improved stability and solubility

This approach is consistent with the preparation of related azetidine sulfonamide derivatives reported in patent WO2017097224A1 and US20080312205A1, which describe azetidine derivatives functionalized on nitrogen and carbon atoms with sulfonyl and alkyl groups.

Preparation of the Azetidine Intermediate

Azetidine derivatives are commonly synthesized via:

Halogenation and nucleophilic substitution:

Starting from azetidine or protected azetidine derivatives, halogen atoms (Cl, Br, I, F) are introduced at specific positions, enabling further functionalization.

For example, reaction of azetidine with sulfonyl chlorides or alkyl halides in polar aprotic solvents like DMF or DMSO at 0 °C to room temperature facilitates substitution.Palladium-catalyzed cross-coupling reactions:

Palladium catalysts (Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2) in the presence of bases (Na2CO3, K2CO3, K3PO4) enable coupling of borate compounds with halogenated azetidine intermediates to form substituted azetidines.Base-mediated Michael addition or acrylonitrile coupling:

The azetidine intermediates can be reacted with acrylonitrile derivatives under basic conditions (DBU, DMAP, K2CO3, or triethylamine) to introduce nitrile or related functional groups, followed by acid or Lewis acid catalysis to finalize the ring substitution.

Introduction of the Butylsulfonyl Group

The butylsulfonyl substituent is introduced via sulfonylation reactions:

Reaction of azetidine nitrogen with butylsulfonyl chloride:

The azetidine nitrogen (N-1) is treated with butylsulfonyl chloride in an aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine or potassium carbonate to form the sulfonamide linkage.

This method is analogous to the sulfonylation steps described in US20080312205A1 for related azetidine sulfonamide derivatives.Alternative sulfonylation via sulfonate esters:

Methanesulfonate intermediates can be converted to sulfonamides by reaction with the appropriate amines under reflux conditions with bases, as reported for similar azetidine derivatives.

N-Methylation of Azetidin-3-amine

The methylation of the azetidin-3-amine nitrogen is achieved by:

Direct alkylation:

Treatment of the azetidin-3-amine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions facilitates N-methylation.Reductive amination:

Reaction of the azetidin-3-amine with formaldehyde followed by reduction (e.g., sodium cyanoborohydride) can also yield the N-methyl derivative.

The choice of methylation method depends on substrate sensitivity and desired selectivity.

Formation of Hydrochloride Salt

The final step involves converting the free base amine into its hydrochloride salt to enhance stability and handling:

Treatment with HCl in ethyl acetate or other suitable solvents:

The free amine is reacted with hydrogen chloride gas or HCl solutions in ethyl acetate or similar solvents at 0–25 °C for 1–5 hours to yield the hydrochloride salt.Isolation and purification:

The hydrochloride salt is isolated by filtration or extraction, washed with brine or water, and dried under reduced pressure.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

Extraction and washing:

Organic layers are washed with brine and dried over anhydrous MgSO4 to remove water.Chromatographic purification:

Flash column chromatography on silica gel is used to purify intermediates and final products.Recrystallization:

Recrystallization from isopropyl alcohol or other solvents is employed to improve purity and isolate crystalline hydrochloride salts.

Summary of Key Research Findings

The preparation of this compound requires careful control of reaction conditions, particularly temperature and solvent choice, to optimize yields and purity.

Use of polar aprotic solvents such as DMF, DMSO, or dichloromethane is critical for efficient halogenation and sulfonylation steps.

Palladium-catalyzed cross-coupling reactions provide a versatile route to functionalize the azetidine ring system.

Hydrochloride salt formation enhances compound stability and facilitates isolation.

Reported yields for sulfonylation and salt formation steps are generally in the 70–80% range, indicating good efficiency.

Q & A

Q. What are the recommended methods for synthesizing 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride, and how can purity be verified?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as sulfonylation of azetidine precursors followed by N-methylation and hydrochlorination. Key steps include:

- Sulfonylation : Reacting azetidin-3-amine derivatives with butylsulfonyl chloride under controlled pH (e.g., using triethylamine as a base).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates.

- Purity Verification : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, ensuring ≥98% purity .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, azetidine ring protons appear as distinct multiplets between δ 3.0–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and S .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if handling powders .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis route for this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates. Tools like Gaussian or ORCA can model sulfonylation energetics .

- Condition Optimization : Use computational fluid dynamics (CFD) to simulate mixing efficiency in reactors, minimizing byproduct formation .

Q. What strategies can resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- DFT-NMR Comparison : Calculate chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static DFT models fail to match splitting patterns .

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., pH 4–10, 25–80°C). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track real-time changes in functional groups during hydrolysis or oxidation .

Q. What are the best practices for integrating experimental data with computational models to predict biological activity?

Methodological Answer:

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., enzyme inhibition) .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and prioritize synthesis of high-affinity analogs .

Q. How can researchers assess the environmental impact of byproducts generated during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.